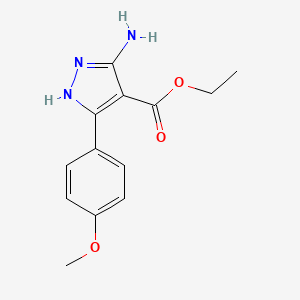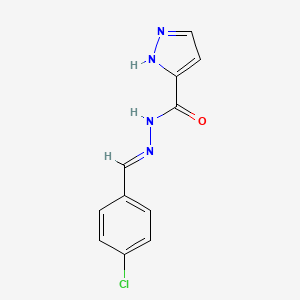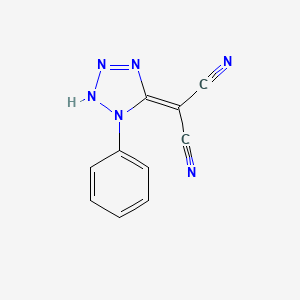![molecular formula C18H18N2O5 B5598504 methyl 3-{[(2-ethyl-6-methylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5598504.png)
methyl 3-{[(2-ethyl-6-methylphenyl)amino]carbonyl}-5-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the category of organic compounds known for their diverse functionalities and potential applications in materials science, pharmaceuticals, and organic synthesis. Its structure incorporates an aromatic nitro group, which is a functional moiety often associated with significant chemical activity.
Synthesis Analysis
The synthesis of related compounds often involves complex organic reactions, such as esterification, nitration, and the formation of amide bonds. These methods aim to introduce specific functional groups, like the nitro and ester groups, under controlled conditions to achieve high purity and yield of the target compound (El-Bardan, 1992).
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 3-{[(2-ethyl-6-methylphenyl)amino]carbonyl}-5-nitrobenzoate often features intricate arrangements of atoms and bonds. Hydrogen bonding plays a crucial role in stabilizing these structures, leading to distinct crystal packing patterns. For instance, hydrogen-bonded sheets and chains are common, indicating the importance of non-covalent interactions in determining molecular conformation and stability (Portilla et al., 2007).
Chemical Reactions and Properties
The presence of a nitro group significantly influences the chemical reactivity of these compounds. Nitro groups can undergo various chemical reactions, including reduction and nucleophilic substitution, which are pivotal in synthetic chemistry for modifying molecular structures and introducing new functional groups (Um et al., 2005).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are directly related to the molecular arrangement and intermolecular forces. Compounds with nitro and ester groups tend to have specific solubility characteristics in organic solvents, influenced by the polar nature of these functional groups (Sonar et al., 2007).
Chemical Properties Analysis
Chemically, the ester and nitro functionalities impart a range of reactivity patterns, including susceptibility to hydrolysis, reduction, and participation in nucleophilic addition reactions. These properties make such compounds valuable intermediates in organic synthesis and materials science (Kam et al., 2020).
Aplicaciones Científicas De Investigación
Hydrogen-Bonded Structural Analysis
Research has demonstrated the structural analysis of closely related compounds, highlighting the formation of complex hydrogen-bonded sheets and chains. These findings are critical in understanding the crystalline structure and molecular interactions of similar nitrobenzoate compounds, which can influence their physical properties and reactivity (Portilla et al., 2007). Such insights are valuable in the design and development of new materials with specific physical or chemical properties.
Synthesis and Characterization of Related Compounds
The synthesis and characterization of related compounds, such as chlorantraniliprole, a pesticide, involve complex chemical reactions starting from similar nitrobenzoic acids. This process includes esterification, reduction, chlorination, and aminolysis, highlighting the chemical versatility and reactivity of nitrobenzoate derivatives in synthesizing biologically active molecules (Chen Yi-fen et al., 2010).
Rate Mechanism and Resonance Contribution Studies
Studies on the reaction mechanisms of related compounds reveal how the substitution pattern on the benzoyl moiety influences reaction rates and mechanisms. This research is essential in the field of organic chemistry, providing insights into how specific functional groups and their placements affect chemical reactivity and kinetics (Um et al., 2005).
Application in Corrosion Inhibition
Research on pyranpyrazole derivatives, including compounds with nitrophenyl groups, demonstrates their potential as corrosion inhibitors for mild steel. Such studies are crucial in industrial applications, where the prevention of metal corrosion can significantly impact maintenance costs and equipment longevity (Dohare et al., 2017).
Bioimaging Applications
The development of fluorescent and chromogenic probes for CN- detection based on compounds structurally related to the queried molecule showcases the potential for such compounds in biomedical research. These probes can be used for bioimaging, offering high selectivity and sensitivity, essential for studying biological processes at the molecular level (Wang et al., 2018).
Propiedades
IUPAC Name |
methyl 3-[(2-ethyl-6-methylphenyl)carbamoyl]-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-4-12-7-5-6-11(2)16(12)19-17(21)13-8-14(18(22)25-3)10-15(9-13)20(23)24/h5-10H,4H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXOUESFBMRBHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dimethyl-2-{2-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]-1H-imidazol-1-yl}ethanamine](/img/structure/B5598439.png)

![N-[4-(benzyloxy)phenyl]cyclohexanecarboxamide](/img/structure/B5598465.png)
![4-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5598472.png)
![3-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]benzamide](/img/structure/B5598475.png)

![6-[(3-phenoxybenzyl)thio]-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one](/img/structure/B5598494.png)
![N-ethyl-2-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5598500.png)

![3-[(4-methyl-2-pyrimidinyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5598508.png)

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)methanesulfonamide](/img/structure/B5598539.png)